N(5)-(L-1-carboxyethyl)-L-ornithine

Description

Defining N(5)-(L-1-carboxyethyl)-L-ornithine as a Non-Proteinogenic Amino Acid Derivative

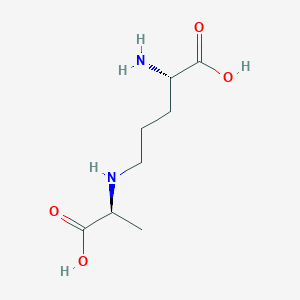

This compound is classified as a non-proteinogenic amino acid derivative. echemi.comebi.ac.uk This means that it is not one of the 20 common amino acids genetically coded for and incorporated into proteins during translation. wikipedia.org It is specifically the N(5)-[(S)-1-carboxyethyl] derivative of L-ornithine, another non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle. echemi.comebi.ac.ukwikipedia.org The structure of this compound consists of an L-ornithine molecule where a carboxyethyl group is attached to the delta-nitrogen (N5) atom of the side chain. echemi.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16N2O4 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | N5-[(1S)-1-carboxyethyl]-L-ornithine |

| Synonyms | (2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid, 5-CE-Orn |

Data sourced from multiple references. echemi.comjst.go.jp

Historical Discoveries and Initial Biochemical Characterization

The discovery of this compound is rooted in studies of bacterial metabolism. It was first identified as a novel, ninhydrin-positive compound accumulating in the intracellular amino acid pool of the bacterium Streptococcus lactis (now known as Lactococcus lactis) when grown in specific media. asm.orgnih.gov Initial observations in 1986 revealed that under conditions of ornithine supplementation or in spent media, unusually high levels of this unknown amino acid appeared alongside ornithine. nih.gov

The compound was initially mistaken for a common amino acid due to its behavior on amino acid analyzers but was later distinguished through two-dimensional thin-layer chromatography. nih.gov Researchers successfully purified the novel amino acid and determined its structure as N5-(1-carboxyethyl)-ornithine using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. asm.orgnih.gov Further experiments demonstrated that its formation in resting cells was dependent on the presence of both ornithine and a metabolizable sugar. nih.gov The natural isolate was found to be a specific diastereomer, which was confirmed by comparison with chemically synthesized standards. nih.gov

Overview of Enzymatic Pathways Involving this compound

The primary enzymatic pathway involving this compound is its synthesis, catalyzed by the enzyme N(5)-(carboxyethyl)ornithine synthase (CEOS), also known as N5-(L-1-carboxyethyl)-L-ornithine:NADP+ oxidoreductase (EC 1.5.1.24). wikipedia.orguniprot.orgcreative-enzymes.com This enzyme facilitates the NADPH-dependent reductive condensation of L-ornithine and pyruvic acid. uniprot.orgresearchgate.net

This enzyme belongs to the oxidoreductase family, specifically those acting on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org The enzyme has been purified and characterized from various bacteria, including Lactococcus lactis and Clostridium botulinum. uniprot.orgresearchgate.net Studies have shown that the enzyme from Lactococcus lactis is a homotetramer with a molecular weight of approximately 140,000-150,000 Da, composed of identical subunits of about 38,000 Da. researchgate.netnih.govnih.gov The enzyme exhibits activity over a broad pH range and has specific Michaelis-Menten constants (Km) for its substrates. researchgate.net For instance, in Lactococcus lactis, the Km values were determined to be 3.3 mM for ornithine, 150 µM for pyruvate (B1213749), and 6.6 µM for NADPH. researchgate.net While the primary substrate is L-ornithine, the enzyme can also utilize L-lysine to a lesser extent, forming N6-(L-1-carboxyethyl)-L-lysine. uniprot.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

104537-93-1 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |

InChI Key |

DEGCDQUOHKYOQM-WDSKDSINSA-N |

SMILES |

CC(C(=O)O)NCCCC(C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)NCCCC(C(=O)O)N |

Synonyms |

5-CE-Orn N(5)-(1-carboxyethyl)ornithine |

Origin of Product |

United States |

Biosynthesis of N 5 L 1 Carboxyethyl L Ornithine

The Role of N(5)-(carboxyethyl)ornithine Synthase (CEOS; EC 1.5.1.24)

N(5)-(carboxyethyl)ornithine synthase (CEOS) is the central enzyme in the biosynthesis of N(5)-(L-1-carboxyethyl)-L-ornithine. wikipedia.orgnih.gov It belongs to the opine dehydrogenase family of enzymes, which are known for catalyzing the reductive amination of α-keto acids with amino acids. nih.govwikipedia.orgnih.gov This enzyme has been notably studied in Lactococcus lactis, where it was first purified and characterized. researchgate.net The systematic name for this enzyme is N5-(L-1-carboxyethyl)-L-ornithine:NADP+ oxidoreductase (L-ornithine-forming). wikipedia.orggenome.jp

The reaction catalyzed by CEOS involves the NADPH-dependent reductive condensation of L-ornithine and pyruvate (B1213749). researchgate.netcambridge.org In this reaction, the δ-amino group of L-ornithine attacks the keto group of pyruvate, forming a Schiff base intermediate. This intermediate is then reduced by NADPH to form the final product, this compound. nih.govannualreviews.org

This reaction is reversible, and the enzyme can also catalyze the oxidative deamination of this compound in the presence of NADP⁺. wikipedia.org

CEOS exhibits a degree of substrate promiscuity. While its primary substrates are L-ornithine and pyruvate, it can also utilize other molecules. uniprot.orgmybiosource.com L-lysine can serve as an alternative amino acid substrate, leading to the formation of N(6)-(L-1-carboxyethyl)-L-lysine, although the reaction proceeds more slowly than with L-ornithine. researchgate.netexpasy.org The enzyme can also utilize the D-isomers of both ornithine and lysine (B10760008) to a lesser extent. uniprot.orgmybiosource.com

In addition to pyruvate, other α-keto acids such as glyoxylate (B1226380) can be used by the enzyme. uniprot.orgmybiosource.com This broader substrate acceptance is a characteristic feature of some enzymes within the opine dehydrogenase family. ebi.ac.uk

Table 1: Substrate Specificity of N(5)-(carboxyethyl)ornithine Synthase

| Substrate Class | Primary Substrate | Alternative Substrates |

|---|---|---|

| Amino Acid | L-Ornithine | L-Lysine, D-Ornithine, D-Lysine |

| α-Keto Acid | Pyruvate | Glyoxylate |

The kinetic properties of CEOS from Streptococcus lactis (now Lactococcus lactis) have been determined. researchgate.net The enzyme displays typical Michaelis-Menten kinetics. The apparent Michaelis constants (Km) for its substrates have been measured, indicating a higher affinity for NADPH compared to its amino acid and α-keto acid substrates. researchgate.net

The enzyme is active over a broad pH range, from 6.5 to 9.0, and shows considerable thermal stability, retaining its activity after being heated at 50°C for 10 minutes. researchgate.net

**Table 2: Kinetic Parameters of N(5)-(carboxyethyl)ornithine Synthase from *S. lactis***

| Substrate | Km Value |

|---|---|

| NADPH | 6.6 µM |

| Pyruvate | 150 µM |

| L-Ornithine | 3.3 mM |

| L-Lysine | 18.2 mM |

Data sourced from Thompson (1989) researchgate.net

Structural studies have provided valuable insights into the function of CEOS. The enzyme from Lactococcus lactis is a homotetramer with an approximate molecular weight of 140,000 Da, composed of four identical subunits of about 38,000 Da each. researchgate.netcambridge.orgnih.gov

The folding pattern of the CEOS monomer is characteristic of the α/β family of proteins. cambridge.orgnih.gov Like other opine dehydrogenases, it contains a Rossmann fold, a structural motif found in proteins that bind nucleotides, such as NAD(P)H. wikipedia.orgcambridge.org This domain is crucial for the binding of the NADPH cofactor, which is essential for the reductive step of the catalytic mechanism.

The active site of CEOS is where the substrates and the NADPH cofactor bind to facilitate the chemical reaction. youtube.comyoutube.com The binding of NADPH to the enzyme has been shown to cause conformational changes. cambridge.orgnih.gov Specifically, the binding of NADPH quenches the intrinsic fluorescence of a tryptophan residue within the protein, suggesting this residue is located at or near the active site or the nucleotide-binding domain. cambridge.orgnih.gov The sequence GSGNVA has been identified as part of the β-α-β fold of the nucleotide-binding domain. cambridge.orgnih.gov

The active site contains specific amino acid residues that are critical for substrate binding and catalysis. youtube.com In CEOS from Lactococcus lactis, two of the 19 tyrosine residues per monomer exhibit an unusually low pKa of approximately 8.5. cambridge.orgnih.gov These low-pKa tyrosines may play a role in the catalytic mechanism, possibly as proton donors or acceptors. cambridge.orgnih.gov

Structural Biology and Mechanistic Insights of CEOS

Oligomeric State and Subunit Interactions (Dimeric and Tetrameric Forms)

The key enzyme responsible for the synthesis of this compound is this compound synthase (CEOS), also known as this compound:NADP+ oxidoreductase (EC 1.5.1.24). nih.govwikipedia.org Studies on the enzyme from Lactococcus lactis have revealed that it can exist in different oligomeric forms.

The enzyme is composed of identical subunits, each with a molecular weight of approximately 38,000 Daltons. researchgate.net These subunits can associate to form both dimeric and tetrameric structures. researchgate.net Gel filtration chromatography has indicated a molecular weight of approximately 78,000 Da for the dimeric form and around 140,000 to 150,000 Da for the tetrameric form. researchgate.netnih.gov The native state of the enzyme is a homotetramer, which is stabilized by noncovalent interactions between the individual monomeric subunits. nih.govnih.gov Even after cleavage by chymotrypsin, which inactivates the enzyme, the tetrameric structure and the ability to bind NADPH are maintained, suggesting strong inter-subunit forces. nih.gov

Table 1: Molecular Properties of this compound Synthase from Lactococcus lactis

| Property | Value | Reference |

| Subunit Molecular Weight | ~38,000 Da | researchgate.net |

| Dimeric Form Molecular Weight | ~78,000 Da | researchgate.net |

| Tetrameric Form Molecular Weight | ~140,000 - 150,000 Da | researchgate.netnih.gov |

| Oligomeric States | Dimer, Tetramer | researchgate.net |

| Native State | Homotetramer | nih.gov |

| Subunit Interactions | Noncovalent | nih.gov |

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is directly linked to the presence and expression of a specific gene.

Identification and Characterization of the ceo Gene

The gene encoding this compound synthase has been identified and designated as ceo. uniprot.organnualreviews.org In Lactococcus lactis, the ceo gene has been cloned and sequenced. annualreviews.org The gene from Clostridium botulinum strain Hall A, identified as CBO0515, has also been cloned and the resulting polypeptide was confirmed to be a functional N(5)-(carboxyethyl) ornithine synthase. uniprot.org The protein encoded by the ceo gene in C. botulinum consists of 317 amino acids. uniprot.org

Gene Expression and Transcriptional Regulation

The expression of the ceo gene appears to be constitutive in some bacteria. In Lactococcus lactis, the synthesis of N(5)-(1-carboxyethyl)ornithine occurs from precursors like ornithine and glutamic acid. nih.gov The requirements for ornithine, pyruvic acid, and NAD(P)H for its synthesis in cell-free extracts suggest that the biosynthesis is a reductive condensation reaction. nih.gov While specific details on the transcriptional regulation of the ceo gene are not extensively documented, the presence of the gene on a transposon in some Lactococcus lactis strains suggests potential for horizontal gene transfer and regulation by mobile genetic elements. In Lactococcus lactis subsp. cremoris MG1363, two copies of the ceo gene have been identified, one of which is located on the sucrose (B13894) transposon Tn5306. rug.nl The regulation of gene expression in Lactococcus lactis can be complex, involving various transcriptional regulators and DNA binding motifs that respond to environmental cues. plos.org

Organismal Distribution of this compound Biosynthesis

The ability to synthesize this compound is not widespread and has been identified in specific groups of bacteria.

Occurrence in Lactic Acid Bacteria (e.g., Streptococcus lactis / Lactococcus lactis)

The biosynthesis of this compound was first discovered and extensively studied in strains of Streptococcus lactis, now reclassified as Lactococcus lactis. researchgate.netnih.gov Not all strains of these group N streptococci were found to produce this compound, which initially suggested a possible plasmid-linked genetic determinant for its synthesis. nih.gov The compound was found to accumulate intracellularly in S. lactis 133. nih.gov The enzyme has been purified from Lactococcus lactis K1. researchgate.net

Presence in Other Prokaryotic Systems (e.g., Clostridium botulinum)

The genetic capacity for this compound biosynthesis extends beyond lactic acid bacteria. The ceo gene has been identified in the genome of Clostridium botulinum strain Hall A. uniprot.org The gene, CBO0515, was found to be largely confined to proteolytic strains of C. botulinum belonging to group 1. uniprot.org The enzyme from C. botulinum catalyzes the NADPH-dependent reductive condensation of pyruvic acid and L-ornithine and can also utilize L-lysine to a lesser extent. uniprot.org The presence of the ceo gene has also been noted in Clostridium acetireducens. uniprot.org

Comparative Biosynthetic Capacity Across Microbial Taxa

The ability to synthesize this compound is not widespread throughout the microbial world and appears to be concentrated within specific bacterial taxa. Research into the distribution of this metabolic capability has revealed a notable specificity, with particular emphasis on certain species within the Firmicutes phylum.

Distribution Among Lactic Acid Bacteria

The most well-documented producer of this compound is the lactic acid bacterium Lactococcus lactis. nih.govnih.govresearchgate.netasm.org This unusual amino acid was first identified in the intracellular pool of Streptococcus lactis 133 (now classified as Lactococcus lactis). nih.govasm.org Subsequent investigations have confirmed its production in various strains of L. lactis, including strain K1. nih.govresearchgate.net

A general survey indicated that the production of this compound is primarily restricted to certain strains of Group N streptococci, which includes Lactococcus lactis. nih.gov This suggests a specialized physiological role for the compound within this group of bacteria. The biosynthesis in L. lactis is catalyzed by the enzyme N(5)-(carboxyethyl)ornithine synthase (CEOS). wikipedia.orgnih.govnih.gov The gene encoding this enzyme, ceo, has been isolated from the sucrose-nisin transposon Tn5306 of Lactococcus lactis K1, which may explain the limited distribution of this trait. nih.gov The presence of the biosynthetic gene on a mobile genetic element like a transposon could facilitate its transfer among closely related strains.

Studies have detailed the purification and characterization of CEOS from Lactococcus lactis K1. researchgate.net The enzyme mediates the NADPH-dependent reductive condensation of pyruvic acid and the δ-amino group of L-ornithine to form this compound. researchgate.net The enzyme from L. lactis can also utilize L-lysine as a substrate, albeit less efficiently, to produce N6-(L-1-carboxyethyl)-L-lysine. researchgate.net

Presence in Other Microbial Taxa

Beyond the Lactococci, evidence for the biosynthesis of this compound is sparse. However, genomic and enzymatic data have identified the presence of N(5)-(carboxyethyl)ornithine synthase in other bacteria, such as Clostridium botulinum. The gene CBO0515 from Clostridium botulinum strain Hall A is annotated as encoding N(5)-(carboxyethyl)ornithine synthase. uniprot.orgasm.org The enzyme from this organism also catalyzes the NADPH-dependent reductive condensation of L-ornithine and pyruvate. uniprot.org It can also use L-lysine as a substrate to a lesser extent. uniprot.org

While the enzyme has been identified in C. botulinum, comprehensive studies on the physiological accumulation and comparative production levels of this compound in this species are not as detailed as those for Lactococcus lactis. The identification of the synthase in a Clostridial species indicates that the biosynthetic capacity for this compound, while not ubiquitous, extends beyond the group of lactic acid bacteria.

The following table summarizes the key research findings on the biosynthetic capacity for this compound in different microbial taxa.

| Microbial Taxon | Strain(s) | Enzyme | Gene | Key Findings |

| Lactococcus lactis (Group N Streptococci) | 133, K1, IO-1 | N(5)-(carboxyethyl)ornithine synthase (CEOS) | ceo | First identified producer; enzyme purified and characterized; gene located on transposon Tn5306. nih.govresearchgate.netasm.orgnih.govkyushu-u.ac.jp |

| Clostridium botulinum | Hall A | N(5)-(carboxyethyl)ornithine synthase (CEOS) | CBO0515 | Enzyme activity confirmed; catalyzes the reductive condensation of ornithine and pyruvate. uniprot.orgasm.org |

Metabolic Fates and Degradation of N 5 L 1 Carboxyethyl L Ornithine

Reversible Reaction Catalyzed by N(5)-(carboxyethyl)ornithine Synthase: A Primary Degradation Route

The principal route for the metabolism of N(5)-(L-1-carboxyethyl)-L-ornithine is a reversible reaction catalyzed by the enzyme N(5)-(carboxyethyl)ornithine synthase (CEOS) (EC 1.5.1.24). wikipedia.orgnih.gov This enzyme, which belongs to the oxidoreductase family, facilitates the NADP+-dependent breakdown of this compound. wikipedia.org The degradation reaction yields L-ornithine and pyruvate (B1213749), along with the production of NADPH. wikipedia.org

The systematic name for this enzyme is N5-(L-1-carboxyethyl)-L-ornithine:NADP+ oxidoreductase (L-ornithine-forming). wikipedia.org The reversibility of the reaction means that CEOS can also catalyze the synthesis of this compound from L-ornithine and pyruvate in an NADPH-dependent reductive condensation. wikipedia.orgresearchgate.net This dual function allows the enzyme to play a significant role in maintaining the balance between the compound and its metabolic precursors.

The reaction is as follows:

This compound + NADP+ + H₂O ⇌ L-ornithine + Pyruvate + NADPH + H+ wikipedia.org

Table 1: Reaction Catalyzed by N(5)-(carboxyethyl)ornithine Synthase

| Direction | Substrates | Products | Cofactor |

|---|---|---|---|

| Degradation | This compound, H₂O | L-ornithine, Pyruvate, H+ | NADP+ |

| Synthesis | L-ornithine, Pyruvate, H+ | This compound, H₂O | NADPH |

Integration into Amino Acid Metabolic Networks

The degradation of this compound is not an isolated process but is closely integrated with broader amino acid metabolic pathways, primarily through its connection to L-ornithine and pyruvate.

The breakdown of this compound directly yields L-ornithine, a non-proteinogenic amino acid with critical metabolic functions. wikipedia.orgcreative-proteomics.com This release contributes to the intracellular pool of L-ornithine, thereby influencing its homeostasis. L-ornithine is a central intermediate in the urea (B33335) cycle, a pathway essential for the disposal of excess nitrogen. creative-proteomics.com By regenerating L-ornithine, the degradation of this compound ensures that this key substrate is available for the urea cycle and other metabolic processes, such as the synthesis of polyamines, which are crucial for cell growth and proliferation. creative-proteomics.com Studies have shown that the formation of this compound is prominent in cells grown in media supplemented with ornithine, highlighting the close metabolic link between the two molecules. nih.gov

The second major product of this compound degradation is pyruvate. wikipedia.org Pyruvate is a pivotal intermediate in cellular metabolism, standing at the crossroads of glycolysis, gluconeogenesis, and the citric acid cycle. The release of pyruvate from the degradation of this amino acid derivative provides a direct link to central carbohydrate metabolism. This pyruvate can be subsequently oxidized to acetyl-CoA and enter the citric acid cycle for energy production, be used as a substrate for gluconeogenesis to synthesize glucose, or be converted to other metabolites like alanine. The enzyme N(5)-(carboxyethyl)ornithine synthase from Streptococcus lactis has a determined substrate Kₘ value for pyruvate of 150 µM in the synthesis reaction, indicating a significant affinity and a dynamic interplay with the cellular pyruvate pool. researchgate.net

Table 2: Substrate Kₘ Values for N(5)-(carboxyethyl)ornithine Synthase from Streptococcus lactis

| Substrate | Kₘ Value |

|---|---|

| Pyruvate | 150 µM |

| L-ornithine | 3.3 mM |

| NADPH | 6.6 µM |

| L-lysine | 18.2 mM |

Data sourced from Thompson J. (1989) researchgate.net

Contribution to Cellular Nitrogen Metabolism (via L-Ornithine Cycle connection)

By producing L-ornithine, the degradation of this compound directly contributes to cellular nitrogen metabolism. L-ornithine is a key component of the urea cycle (also known as the ornithine cycle), which is the primary pathway in many organisms for the detoxification of ammonia (B1221849) and the excretion of excess nitrogen. creative-proteomics.com In this cycle, ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form citrulline. creative-proteomics.com The cycle proceeds through several steps to ultimately produce urea, regenerating ornithine in the process. creative-proteomics.com The influx of L-ornithine from the breakdown of this compound can help replenish the cycle's intermediates, thereby supporting the cell's capacity to manage nitrogenous waste. This connection illustrates how the metabolism of a specific amino acid derivative is integrated into the fundamental process of maintaining nitrogen balance within the cell.

Biological Function and Physiological Significance of N 5 L 1 Carboxyethyl L Ornithine

Role as an Opine in Microbial Biochemistry

N(5)-(L-1-carboxyethyl)-L-ornithine belongs to a class of compounds known as opines. manchester.ac.uk Opines are low-molecular-weight compounds produced by the reductive condensation of an α-keto acid with an amino acid. annualreviews.org While historically associated with crown gall tumors in plants, where they are synthesized by tumor cells and catabolized by pathogenic Agrobacterium species, analogous compounds and their synthases have been identified in other bacteria. annualreviews.orgnih.gov

In bacteria such as Lactococcus lactis, this compound is synthesized by the enzyme N5-(carboxyethyl)ornithine synthase (CEOS). annualreviews.org This enzyme catalyzes the NADPH-dependent reductive condensation of pyruvic acid and the δ-amino group of L-ornithine. researchgate.net Unlike the opines of crown gall tumors, which are involved in a parasitic relationship, the opines in L. lactis appear to serve an endogenous metabolic function for the organism that produces them. annualreviews.org The discovery of this compound in bacteria expanded the known biological scope of opines beyond plant pathology. researchgate.net

Contribution to Cellular Redox Balance (NADPH Reoxidation)

A primary physiological role of this compound synthesis is the maintenance of cellular redox balance through the reoxidation of NADPH. The synthesis reaction consumes one molecule of NADPH, converting it to NADP+. researchgate.netwikipedia.org

Reaction: L-ornithine + pyruvate (B1213749) + NADPH + H+ <=> this compound + NADP+ + H₂O wikipedia.org

This process is catalyzed by N5-(L-1-carboxyethyl)-L-ornithine synthase (CEOS; EC 1.5.1.24), an oxidoreductase. annualreviews.orgwikipedia.org By providing a pathway to regenerate NADP+ from NADPH, the synthesis of this compound serves as an electron sink. This is particularly crucial under conditions where the primary routes for NADPH oxidation, such as biosynthetic pathways or the electron transport chain, are saturated or compromised. acs.org The enzyme from Lactococcus lactis K1 has been purified and characterized, showing a high affinity for NADPH. researchgate.net This efficient consumption of NADPH helps maintain the intracellular NADP+/NADPH ratio, which is vital for regulating metabolic fluxes and mitigating reductive stress.

Below is a table detailing the kinetic properties of N5-(carboxyethyl)ornithine synthase from Streptococcus lactis, highlighting its affinity for its substrates.

| Substrate | Km Value | Enzyme Source |

| NADPH | 6.6 µM | Streptococcus lactis |

| Pyruvate | 150 µM | Streptococcus lactis |

| L-Ornithine | 3.3 mM | Streptococcus lactis |

| L-Lysine | 18.2 mM | Streptococcus lactis |

| Data sourced from Thompson J (1989). researchgate.net |

Broader Implications of N-Carboxyalkylation in Biological Systems

The formation of this compound is a specific example of a broader class of biochemical reactions known as N-carboxyalkylation. This process involves the reductive alkylation of a primary or secondary amine group of an amino acid with the carbonyl group of an α-keto acid. annualreviews.org This reaction is a widespread strategy in nature for creating novel amino acid derivatives with diverse biological functions. manchester.ac.ukannualreviews.org

These N-carboxyalkylated amino acids, including various opines, are found in a wide range of organisms, from bacteria and plants to marine invertebrates. annualreviews.org The enzymes responsible, such as opine dehydrogenases and N5-(carboxyethyl)ornithine synthase, belong to the amino acid dehydrogenase superfamily. manchester.ac.uknih.gov The resulting compounds can act as metabolic intermediates, signaling molecules, or osmoprotectants. manchester.ac.uk Furthermore, synthetic N-carboxyalkyl compounds have been developed as potent and selective enzyme inhibitors for therapeutic purposes, such as inhibitors of enkephalinase for analgesic effects. nih.gov The study of naturally occurring N-carboxyalkylation provides a blueprint for designing novel bioactive molecules.

The table below provides examples of naturally occurring N-carboxyalkylated amino acids, illustrating the diversity of this biochemical modification.

| N-Carboxyalkylated Amino Acid | Amino Acid Precursor | α-Keto Acid Precursor | Organism/System |

| This compound | L-Ornithine | Pyruvic Acid | Lactococcus lactis annualreviews.org |

| Octopine | L-Arginine | Pyruvic Acid | Crown gall tumors, marine invertebrates manchester.ac.uk |

| Nopaline | L-Arginine | α-Ketoglutaric Acid | Crown gall tumors annualreviews.org |

| Alanopine | L-Alanine | Pyruvic Acid | Marine invertebrates manchester.ac.uk |

| Saccharopine | L-Lysine | α-Ketoglutaric Acid | Fungi, mammals nih.gov |

| N(2)-(2-carboxyethyl)-L-arginine | L-Arginine | Succinic semialdehyde | Intermediate in clavulanic acid biosynthesis manchester.ac.ukgoogle.com |

Methodologies for Academic Research on N 5 L 1 Carboxyethyl L Ornithine

Purification and Characterization of N(5)-(carboxyethyl)ornithine Synthase

N(5)-(carboxyethyl)ornithine synthase (CEOS), also known as N5-(L-1-Carboxyethyl)-L-ornithine:NADP+ oxidoreductase, is the enzyme responsible for catalyzing the reductive condensation of L-ornithine and pyruvate (B1213749) to form N(5)-(L-1-carboxyethyl)-L-ornithine. nih.govwikipedia.org The purification and subsequent characterization of this enzyme are foundational to understanding its structure, function, and kinetic properties.

A comprehensive purification strategy is essential to isolate CEOS to homogeneity. A multi-step procedure has been successfully employed to purify the enzyme from Streptococcus lactis K1, achieving an 8,000-fold purification. nih.govresearchgate.net This protocol involves a sequential application of different chromatographic techniques that separate proteins based on distinct physical and chemical properties such as charge, size, and binding affinity.

The established five-step purification procedure includes:

Ion-Exchange Chromatography: This step separates proteins based on their net charge. The process utilizes DEAE-cellulose (DE52), an anion-exchange resin, followed by phosphocellulose P-11, a cation-exchange resin. nih.govresearchgate.net

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules by size. An Ultrogel AcA 44 resin has been used to separate CEOS from proteins of different molecular weights. nih.govresearchgate.net

Affinity Chromatography: This powerful technique exploits the specific binding affinity of the enzyme for a particular ligand. For CEOS, which uses NADPH as a cofactor, a 2',5'-ADP-Sepharose 4B column is highly effective. nih.govresearchgate.net The enzyme binds specifically to the immobilized ADP moiety, a structural component of NADPH, and can later be eluted.

This combination of chromatographic methods has proven effective in obtaining 100-200 micrograms of the purified enzyme with a specific activity of 40 units/mg from 60 grams of wet cells. nih.govresearchgate.net

| Step | Chromatographic Technique | Resin/Matrix | Separation Principle |

|---|---|---|---|

| 1 | Anion-Exchange Chromatography | DEAE-cellulose (DE52) | Net negative charge |

| 2 | Cation-Exchange Chromatography | Phosphocellulose P-11 | Net positive charge |

| 3 | Gel Filtration Chromatography | Ultrogel AcA 44 | Molecular size and shape |

| 4 | Affinity Chromatography | 2',5'-ADP-Sepharose 4B | Specific binding to NADPH analogue |

Following purification, the homogeneity of the enzyme preparation is assessed using electrophoretic methods. Anionic polyacrylamide gel electrophoresis (PAGE) of the purified CEOS reveals a single, enzymatically active protein band, indicating a high degree of purity. nih.govresearchgate.net

Analytical isoelectric focusing is another technique used to evaluate purity and determine the isoelectric point (pI) of the protein. This method separates proteins based on their pI in a pH gradient. For CEOS from Streptococcus lactis K1, this technique detected three distinct species with pI values ranging from 4.8 to 5.1. nih.govresearchgate.net

The molecular mass and subunit composition of N(5)-(carboxyethyl)ornithine synthase have been determined using several analytical techniques. Studies on the enzyme from Lactococcus lactis show it is a homotetramer, meaning it is composed of four identical subunits. nih.govnih.gov

Different methods have yielded complementary information about the enzyme's structure:

High-Pressure Liquid Chromatography (HPLC) and Polyacrylamide Gradient Gel Electrophoresis: These methods estimated the relative molecular mass of the native enzyme to be approximately 140,000–150,000 Da. researchgate.netnih.gov

Conventional Gel Filtration: This technique indicated a molecular mass of 78,000 Da, which may represent a dimeric form of the enzyme. nih.govresearchgate.net

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under denaturing conditions, SDS-PAGE revealed a single protein band with a molecular mass of 38,000 Da. nih.govresearchgate.net

These collective results confirm that the enzyme is composed of four identical subunits, each with a mass of approximately 38,000 Da, which associate to form the active tetrameric enzyme of about 150,000 Da. nih.govresearchgate.net The native tetramer is stabilized by noncovalent interactions between these monomers. nih.gov

| Technique | Condition | Estimated Molecular Mass (Da) | Inferred Structure |

|---|---|---|---|

| HPLC / Gradient Gel Electrophoresis | Native | 140,000 - 150,000 | Tetramer |

| Conventional Gel Filtration | Native | 78,000 | Dimer |

| SDS-PAGE | Denaturing | 38,000 | Monomer/Subunit |

Analytical Approaches for this compound Quantification and Detection

Accurate detection and quantification of this compound in biological samples are crucial for metabolic studies. A combination of chromatographic and spectroscopic methods is typically employed for its purification, structural elucidation, and quantification.

Chromatography is a cornerstone for the analysis of amino acids and their derivatives.

Paper and Thin-Layer Chromatography: These techniques were instrumental in the initial purification of N(5)-(1-carboxyethyl)-ornithine from the intracellular amino acid pool of Streptococcus lactis. nih.gov They serve as effective preliminary separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for identifying and quantifying volatile compounds. For a non-volatile amino acid like this compound, chemical derivatization is required to increase its volatility. The analysis of bis-N-trifluoroacetyl-di-n-butyl esters of the compound has been used to generate identical mass spectra for both the naturally occurring and chemically synthesized versions, confirming its identity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis of amino acids. While specific validated methods for this compound are not extensively detailed, reversed-phase HPLC (RP-HPLC) methods developed for its precursor, L-ornithine, can be adapted. impactfactor.orgresearchgate.net Such methods typically involve pre- or post-column derivatization to allow for detection by UV or fluorescence detectors, or direct detection using mass spectrometry.

Spectroscopic methods are indispensable for the unambiguous structural confirmation of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been vital in determining the molecular structure of N(5)-(1-carboxyethyl)-ornithine after its purification. nih.gov Furthermore, ¹³C-NMR spectroscopy was used to definitively establish the stereochemical configuration of the natural compound as (2S, 7S)-N5-(1-carboxyethyl)ornithine by comparing it to synthetically prepared diastereomers. nih.gov

Mass Spectrometry (MS): As mentioned, MS, particularly when coupled with GC, is a powerful tool for structural confirmation. nih.gov The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be compared to that of a known standard. This was used to show that the physical and chemical properties of the amino acid purified from S. lactis were identical to one of the synthetic diastereomers. nih.gov

Enzymatic Assays for Monitoring Substrate and Product Turnover

The enzymatic synthesis of this compound is catalyzed by this compound synthase (CEOS), also known as N⁵-(L-1-Carboxyethyl)-L-ornithine:NADP⁺ oxidoreductase. This enzyme facilitates the NADPH-dependent reductive condensation of L-ornithine and pyruvic acid. Monitoring the turnover of substrates and products in this reaction is fundamental to characterizing the enzyme's activity and kinetics.

A primary method for assaying the activity of this oxidoreductase is through spectrophotometry. The reaction utilizes NADPH as a cofactor, and the oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm. This change can be continuously monitored to determine the reaction rate. The enzyme purified from Streptococcus lactis K1 has been shown to be active over a broad pH range of 6.5 to 9.0 and is stable up to 50°C for 10 minutes. researchgate.netnih.gov The specific activity of the purified enzyme has been determined to be 40 units/mg. researchgate.netnih.gov

Kinetic parameters for the substrates of N⁵-(L-1-Carboxyethyl)-L-ornithine:NADP⁺ oxidoreductase have been determined, providing essential data for understanding the enzyme's affinity for its substrates.

Table 1: Substrate Km Values for N⁵-(L-1-Carboxyethyl)-L-ornithine:NADP⁺ Oxidoreductase from Streptococcus lactis K1

| Substrate | Km Value |

|---|---|

| NADPH | 6.6 µM |

| Pyruvate | 150 µM |

| L-Ornithine | 3.3 mM |

| L-Lysine | 18.2 mM |

Data sourced from the Journal of Biological Chemistry. researchgate.netnih.gov

Structural Characterization of this compound

The structural elucidation of both the compound this compound and the enzyme responsible for its synthesis is crucial for a comprehensive understanding of its biological role.

The molecular structure of this compound isolated from Streptococcus lactis was determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov ¹H and ¹³C NMR spectroscopy were employed to define the connectivity of the atoms, while gas chromatography-mass spectrometry (GC-MS) of a derivatized form of the compound confirmed its identity. nih.gov

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Method |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ |

| Average Mass | 204.22372 Da |

| Monoisotopic Mass | 204.11101 Da |

| Structural Elucidation Methods | ¹H NMR, ¹³C NMR, Gas Chromatography-Mass Spectrometry (GC-MS) |

Data sourced from ChEBI and a study on the compound from Streptococcus lactis. nih.govebi.ac.uk

The enzyme that synthesizes this compound, this compound synthase (CEOS) from Lactococcus lactis, has also been structurally characterized. It is a homotetramer with a total molecular weight of approximately 140,000 Daltons. nih.govnih.govcambridge.org Each of the four identical subunits has a molecular weight of about 38,000 Daltons. researchgate.net Spectroscopic analysis, including far-ultraviolet circular dichroism, has shown that the enzyme's folding pattern is characteristic of the α,β family of proteins. nih.govcambridge.org Fluorescence spectroscopy has revealed the presence of both tryptophan and tyrosine residues, with the fluorescence of these residues being quenched in the presence of NADPH, suggesting their proximity to the nucleotide-binding domain. nih.govnih.govcambridge.org

Table 3: Structural Properties of this compound Synthase (CEOS)

| Property | Description |

|---|---|

| Quaternary Structure | Homotetramer |

| Total Molecular Mass (Mr) | ~140,000 - 150,000 Da |

| Subunit Molecular Mass (Mr) | ~38,000 Da |

| Folding Pattern | α,β family of proteins |

| Spectroscopic Features | Contains Tryptophan and Tyrosine residues; fluorescence is quenched by NADPH |

Data sourced from Protein Science and the Journal of Biological Chemistry. researchgate.netnih.govnih.govcambridge.orgcambridge.org

Immunochemical Techniques for Enzyme Analysis (e.g., Antibody Inhibition)

Immunochemical techniques are powerful tools for the analysis of enzymes, including those involved in the metabolism of this compound. The production of antibodies specific to an enzyme allows for its detection, quantification, and functional analysis.

For the N⁵-(L-1-Carboxyethyl)-L-ornithine:NADP⁺ oxidoreductase from Streptococcus lactis, polyclonal antibodies have been raised against the purified protein. researchgate.netnih.gov A significant finding from this research is that the polyclonal antibody was capable of inhibiting the activity of the enzyme. researchgate.netnih.gov This demonstrates that the antibodies bind to the enzyme in a way that interferes with its catalytic function, which can be a valuable method for studying enzyme mechanisms and for confirming the identity of the enzyme in crude extracts.

The general process for such an analysis involves:

Purification of the target enzyme: A highly purified sample of the enzyme is required to serve as an antigen.

Immunization: The purified enzyme is injected into an animal (commonly a rabbit or mouse) to elicit an immune response and the production of antibodies.

Antibody Purification: The antibodies are then purified from the animal's serum.

Inhibition Assay: The purified antibodies are incubated with the enzyme, and the residual enzyme activity is measured. A decrease in activity compared to a control without antibodies indicates inhibition.

This antibody inhibition technique provides a specific means of probing the enzyme's function and can be used to verify its presence and role in various biological samples.

Future Directions and Advanced Research Avenues in N 5 L 1 Carboxyethyl L Ornithine Studies

Computational Biology and Molecular Dynamics Simulations of CEOS-Ligand Interactions

Computational methods are becoming indispensable for understanding the intricate interactions between N(5)-(L-1-carboxyethyl)-L-ornithine synthase (CEOS) and its ligands. CEOS, the enzyme responsible for the synthesis of CEO, catalyzes the NADPH-dependent reductive condensation of pyruvate (B1213749) with L-ornithine. mybiosource.com Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for elucidating the catalytic mechanism of enzymes like CEOS. nih.gov

MD simulations can provide detailed insights into the conformational changes that CEOS undergoes during substrate binding and catalysis. For instance, simulations can model the binding of L-ornithine and NADPH to the active site, revealing key amino acid residues involved in substrate recognition and catalysis. nih.gov Such studies have been applied to similar enzymes like ornithine cyclodeaminase, where they helped to clarify the reaction mechanism and the role of specific residues. nih.gov

Furthermore, computational docking studies can be employed to predict the binding modes of substrates and inhibitors to the CEOS active site. This information is crucial for understanding the enzyme's specificity and for the rational design of novel inhibitors. The physical and spectral characterization of CEOS from Lactococcus lactis has revealed the presence of unusual tyrosine residues with low pKa values, and computational studies could help to elucidate their role in catalysis. nih.govnih.gov

Table 1: Key Amino Acid Residues in CEOS and their Potential Roles

| Residue/Region | Potential Function | Supporting Evidence/Hypothesis |

| Low pKa Tyrosine Residues | Catalysis, Proton Transfer | Contribute significantly to tyrosine fluorescence, suggesting a role in the active site. nih.govnih.gov |

| Single Tryptophan Residue | Active Site Proximity | Fluorescence is completely quenched in the presence of NADPH, suggesting proximity to the nucleotide-binding domain. nih.govnih.gov |

| Chymotrypsin Sensitive Loop (after Phe255) | Catalysis, Substrate Gating | Cleavage at this site inactivates the enzyme, although NADPH binding is retained. nih.govnih.gov |

Rational Design and Engineering of CEOS for Modified Catalytic Properties

The knowledge gained from computational studies can be applied to the rational design and engineering of CEOS with modified catalytic properties. Techniques such as site-directed mutagenesis can be used to alter specific amino acid residues in the active site to enhance or modify the enzyme's activity, substrate specificity, or stability.

For example, by modifying residues involved in substrate binding, it may be possible to engineer a CEOS variant that can utilize alternative amino acid or keto acid substrates, leading to the synthesis of novel opine-like molecules. nih.gov Opine dehydrogenases, a family of enzymes to which CEOS belongs, are known for their diverse substrate specificities. vliz.benih.govvliz.be The ability to rationally engineer these enzymes opens up possibilities for their use as biocatalysts in the production of valuable chemicals. nih.gov

Moreover, understanding the structural basis for the stability of CEOS, which exists as a homotetramer, could guide the engineering of more robust enzymes for industrial applications. nih.gov

Table 2: Potential Engineering Strategies for CEOS

| Engineering Goal | Approach | Rationale |

| Altered Substrate Specificity | Site-directed mutagenesis of active site residues. | To create novel biocatalysts for the synthesis of different carboxyethyl-amino acids. |

| Enhanced Catalytic Efficiency | Directed evolution or rational design based on MD simulations. | To improve the enzyme's turnover rate for specific substrates. |

| Increased Thermostability | Introduction of disulfide bonds or modification of inter-subunit interfaces. | To develop more robust enzymes for industrial processes. |

Systems Biology Approaches to Map the this compound Metabolome

Systems biology offers a holistic approach to understanding the role of this compound within the broader context of cellular metabolism. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to construct comprehensive metabolic network models that include the pathways involving CEO.

Metabolomic studies, which aim to identify and quantify all metabolites in a biological sample, can reveal the presence and concentration of CEO and related compounds under different physiological conditions. For instance, metabolomic analysis has identified this compound in the urine of the Australian dingo, suggesting a role for this compound in mammalian metabolism. researchgate.net

By mapping the "CEO metabolome," researchers can identify new enzymes and pathways that interact with or are regulated by CEO. This information can be used to build and refine metabolic models, which can then be used to predict metabolic fluxes and to understand how the CEO pathway is integrated with other metabolic processes, such as the urea (B33335) cycle and polyamine biosynthesis. creative-proteomics.com

Comparative Genomics and Proteomics to Elucidate Evolutionary Aspects of this compound Metabolism

Comparative genomics and proteomics provide powerful tools for understanding the evolution of this compound metabolism. By comparing the genomes and proteomes of different organisms, researchers can identify homologous genes and proteins related to CEOS and trace their evolutionary history.

The enzyme N(5)-(carboxyethyl)ornithine synthase belongs to the family of oxidoreductases and is found in various organisms, including bacteria like Lactococcus lactis and Clostridium botulinum. nih.govwikipedia.orguniprot.org Comparative analysis of CEOS sequences from different species can reveal conserved regions that are important for the enzyme's structure and function.

Furthermore, studying the evolution of opine dehydrogenases in marine invertebrates can provide insights into the functional diversification of this enzyme family. vliz.benih.govvliz.be Phylogenetic analysis can help to understand the evolutionary relationships between CEOS and other opine dehydrogenases, shedding light on how these enzymes have evolved to utilize different substrates and perform diverse physiological roles. nih.gov This evolutionary perspective is crucial for understanding the fundamental principles of enzyme function and for discovering novel enzymes with desired properties.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of N(5)-(L-1-carboxyethyl)-L-ornithine?

- Methodological Answer : The biosynthesis involves enzymes such as L-ornithine N(5)-monooxygenase (SidA) , which catalyzes the hydroxylation of L-ornithine to form intermediates like this compound. This enzyme is NADPH-dependent and is critical in siderophore biosynthesis pathways (e.g., in Aspergillus fumigatus) . Key steps include:

Substrate activation : L-ornithine is modified via carboxyethyl transfer.

Oxidation : Monooxygenases incorporate molecular oxygen into the substrate.

-

Experimental Design : Use gene knockout studies (e.g., sidA mutants) to confirm pathway necessity, coupled with LC-MS to track intermediate accumulation.

- Data Table :

| Enzyme | Function | Organism | Reference |

|---|---|---|---|

| SidA | L-ornithine N(5)-monooxygenase | Aspergillus fumigatus | |

| GapC/RocG | NADPH regeneration for biosynthesis | Corynebacterium glutamicum |

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

- Methodological Answer :

- Derivatization : Trimethylsilyl (TMS) derivatives enable gas chromatography (GC-MS) analysis by improving volatility .

- Liquid Chromatography : Use reverse-phase HPLC with UV/Vis or tandem MS detection for quantification .

- Validation : Spike-and-recovery experiments in cell lysates to assess matrix effects.

Advanced Research Questions

Q. How can metabolic engineering strategies optimize NADPH availability for enhanced this compound production?

- Methodological Answer : Overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) in C. glutamicum to boost NADPH pools. This approach increased L-ornithine titers to 14.84 g/L in engineered strains . Key steps:

Strain construction : Integrate gapC and rocG into the genome.

Fermentation optimization : Use fed-batch cultures with controlled glucose feed to maintain redox balance.

-

Data Contradiction : While gapC and rocG enhance NADPH, overexpressing gnd (6-phosphogluconate dehydrogenase) did not yield similar improvements, suggesting pathway-specific limitations .

- Data Table :

| Strain Modification | NADPH Level (μmol/gDCW) | L-Ornithine Yield (g/L) |

|---|---|---|

| Wild-type | 0.5 | 2.1 |

| gapC overexpression | 1.8 | 9.7 |

| rocG overexpression | 1.6 | 8.4 |

| gapC + rocG | 2.5 | 14.8 |

Q. How do kinetic parameters differ between wild-type and phaseolotoxin-resistant ornithine transcarbamoylase (OTCase) variants?

- Methodological Answer : Resistant OTCase (ROTCase) from Pseudomonas savastanoi exhibits a 100-fold lower affinity for the transition-state inhibitor PSorn (Ki = 1.6 pM for wild-type vs. >100 pM for ROTCase). Key findings:

-

Mechanism : ROTCase has altered carbamoyl phosphate (CP) binding domains and reduced catalytic efficiency (kcat ~1% of wild-type) .

-

Experimental Design : Use steady-state kinetics with isotopic labeling (e.g., <sup>13</sup>C-CP) to measure isotope effects and confirm rate-limiting steps.

- Data Table :

| Parameter | Wild-type OTCase | ROTCase |

|---|---|---|

| Km (CP) | 0.2 mM | 1.5 mM |

| kcat (s<sup>-1</sup>) | 120 | 1.2 |

| Ki (PSorn) | 1.6 pM | >100 pM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.